
(+/-)5(6)-EET
Overview
Description
5,6-Epoxyeicosatrienoic acid is a signaling molecule formed within various types of cells by the metabolism of arachidonic acid by a specific subset of cytochrome P450 enzymes termed cytochrome P450 epoxygenases . These nonclassic eicosanoids are generally short-lived, being rapidly converted from epoxides to less active or inactive dihydroxy-eicosatrienoic acids by a widely distributed cellular enzyme, soluble epoxide hydrolase . The compound functions as a transiently acting, short-range hormone, working locally to regulate the function of the cells that produce them or of nearby cells .
Preparation Methods
5,6-Epoxyeicosatrienoic acid is biosynthesized in rat and rabbit liver microsomes by cytochrome P450 . In neuroendocrine cells, such as the anterior pituitary and pancreatic islet, it has been implicated in the mobilization of calcium ions and hormone secretion . The compound is highly unstable, so its methyl ester is used for bulk storage and small amounts are converted to the free acid just before use .
Chemical Reactions Analysis
Hydrolysis and Degradation Pathways
(±)5(6)-EET undergoes rapid hydrolysis in aqueous environments due to its labile epoxide group. Key findings include:
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Half-life : <10 minutes in water at 37°C, compared to stable analogs like PTPA (ether-substituted derivative) showing no degradation over 120 minutes .
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Products : Hydrolysis yields 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) and its δ-lactone derivative (Fig. 1) .
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Mechanism : The proximity of the C-1 carboxyl group to the 5,6-epoxide facilitates acid-catalyzed hydration. Esterification (e.g., methyl ester 5,6-EET-Me) stabilizes the compound by reducing intramolecular catalysis .
Table 1: Stability of 5,6-EET vs. PTPA in aqueous solution
Compound | Half-life (37°C) | Primary Degradation Products |
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5,6-EET | <10 min | 5,6-DHET, δ-lactone |
PTPA | >120 min | None detected |
Autoxidation and Lactone Formation
Under monolayer conditions, (±)5(6)-EET forms via free radical-mediated autoxidation of arachidonic acid:
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Reaction environment : Non-enzymatic oxidation in lipid monolayers produces 5,6-EET alongside 14,15-, 11,12-, and 8,9-EET regioisomers .
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Temperature effects : Similar product profiles observed at 37°C and 60°C .
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δ-lactone derivative : Predominant form of 5,6-EET in silica-containing systems due to intramolecular esterification (Fig. 2) .
Table 2: Major EETs formed during arachidonic acid autoxidation
EET Regioisomer | Retention Time (min) | Key Diagnostic Ions (m/z) |
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14,15-EET | 5.3 | 175, 219 |
11,12-EET | 6.1 | 167, 179 |
8,9-EET | 6.8 | 155, 167, 179 |
5,6-EET | 7.5 | 319 (δ-lactone dominant) |
Enzymatic Metabolism by CYP Epoxygenases
Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid to (±)5(6)-EET through stereo-specific epoxidation:
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Substrate specificity : CYP enzymes preferentially target cis-double bonds but can epoxidize trans-modified substrates (e.g., 5,6-trans-arachidonic acid) .
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Regioisomer distribution : Human microsomes produce 5,6-EET as a minor product compared to 14,15-EET and 11,12-EET .
Table 3: Microsomal metabolites of 5,6-trans-arachidonic acid
Metabolite Class | Examples Identified |
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Epoxides (EETs) | 5,6-trans-EET, 8,9-EET, 11,12-EET |
Hydroxy derivatives | 5-HETE, 8-HETE, 15-HETE |
Structural Analogs and Stability Modifications
To overcome (±)5(6)-EET’s instability, synthetic analogs have been developed:
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PTPA : Ether substitution at the 5,6-position eliminates epoxide lability while retaining bioactivity (EC~50~ = 0.3 μM in coronary artery relaxation) .
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5,6-EET-Me : Methyl esterification reduces carboxyl-mediated hydrolysis, increasing stability .
Interaction with Lipids and Membranes
(±)5(6)-EET’s amphipathic structure enables integration into lipid bilayers, influencing:
Scientific Research Applications
Vascular Applications
5,6-EET is primarily known for its role in the cardiovascular system, particularly in the regulation of vascular tone and blood pressure.
Pulmonary Vasoconstriction and Vasodilation
Research has shown that 5,6-EET can induce both relaxation and contraction in pulmonary arteries. In a study involving isolated mouse intrapulmonary arteries, 5,6-EET was found to cause biphasic responses: it relaxed arteries under normal conditions but promoted sustained vasoconstriction during hypoxia. This duality is attributed to the depolarization of pulmonary artery smooth muscle cells (PASMCs) in hypoxic conditions, highlighting 5,6-EET's potential as a therapeutic target for hypoxic pulmonary vasoconstriction (HPV) .
Study | Findings |
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Strielkov et al. (2020) | 5,6-EET induces relaxation in normoxia but sustained contraction in hypoxia; potential for HPV treatment. |
Neurological Applications
In the nervous system, 5,6-EET has been implicated in pain modulation and synaptic transmission.
Role in Pain Mechanisms
5,6-EET enhances synaptic transmission in spinal cord neurons by activating TRPA1 channels. This activation leads to increased calcium flux and contributes to mechanical allodynia, a condition where normally non-painful stimuli become painful. Studies indicate that 5,6-EET levels rise during nociceptive activity, suggesting its role as an endogenous pain mediator .
Study | Findings |
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Hwang et al. (2012) | 5,6-EET facilitates spinal synaptic transmission via TRPA1 activation; induces mechanical hypersensitivity. |
Inflammatory Applications
The compound also exhibits anti-inflammatory properties and influences immune responses.
Modulation of Immune Responses
In neuroendocrine cells such as those in the anterior pituitary and pancreatic islets, 5(6)-EET has been shown to mobilize calcium and enhance hormone secretion. This suggests that it may play a role in modulating inflammatory responses and endocrine functions .
Study | Findings |
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Cayman Chemical Report | 5(6)-EET involved in calcium mobilization and hormone secretion in neuroendocrine cells. |
Molecular Mechanisms
Understanding the molecular interactions of 5,6-EET provides insights into its diverse biological effects.
Interaction with Ion Channels
Recent studies have identified specific binding sites for 5′,6′-EET on ion channels like TRPV4. These interactions are crucial for its effects on calcium signaling and subsequent physiological responses . Molecular dynamics simulations have indicated that mutations at key residues can disrupt the binding of 5′,6′-EET to TRPV4, affecting channel activity.
Study | Findings |
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Nature Communications (2017) | Identified EET-binding pocket on TRPV4; critical for calcium signaling modulation. |
Mechanism of Action
5,6-Epoxyeicosatrienoic acid exerts its effects by interacting with cytochrome P450 enzymes and soluble epoxide hydrolase . It functions as a transiently acting, short-range hormone, working locally to regulate the function of the cells that produce them or of nearby cells . The compound has been shown to lower blood pressure by stimulating arterial vasorelaxation and inhibiting the kidney’s retention of salts and water . It also has anti-inflammatory effects on blood vessels, inhibits platelet activation and blood clotting, and promotes the removal of blood clots .
Comparison with Similar Compounds
5,6-Epoxyeicosatrienoic acid is one of several epoxyeicosatrienoic acids, which are epoxide eicosatrienoic acid metabolites of arachidonic acid . Other similar compounds include:
8,9-Epoxyeicosatrienoic acid: Formed by the epoxidation of arachidonic acid at the 8,9 position.
11,12-Epoxyeicosatrienoic acid: Formed by the epoxidation of arachidonic acid at the 11,12 position.
14,15-Epoxyeicosatrienoic acid: Formed by the epoxidation of arachidonic acid at the 14,15 position.
5,6-Epoxyeicosatrienoic acid is unique in its specific interactions with cytochrome P450 enzymes and its role in the regulation of blood pressure and inflammation .
Biological Activity
(+/-)5(6)-Epoxyeicosatrienoic acid (5,6-EET) is a biologically active lipid derived from arachidonic acid, known for its diverse physiological effects. This compound is part of the epoxyeicosatrienoic acids (EETs), which are produced by cytochrome P450 enzymes through the epoxidation of arachidonic acid. 5,6-EET has been implicated in various biological processes, including vasodilation, inflammation, and cellular signaling. This article reviews the biological activity of 5,6-EET, highlighting its mechanisms of action, metabolic pathways, and implications in health and disease.
5,6-EET exerts its effects primarily through interactions with specific receptors and signaling pathways:
- Vasodilation : 5,6-EET promotes vasodilation by activating potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation of the vessel walls. This effect has been demonstrated in coronary arteries where stable analogs of 5,6-EET induce relaxation .
- Cell Proliferation and Migration : Research indicates that 5,6-EET acts as a potent angiogenic factor by promoting endothelial cell proliferation and migration. It activates intracellular signaling pathways such as ERK1/2 and Akt, which are crucial for cell survival and growth .
- Inflammatory Response : 5,6-EET modulates inflammatory processes by influencing the activity of immune cells. It has been shown to enhance the production of pro-inflammatory cytokines and promote leukocyte adhesion to endothelial cells .
Metabolism of 5,6-EET
The metabolism of 5,6-EET involves several pathways that influence its biological activity:
- Hydrolysis : 5,6-EET can be hydrolyzed to form dihydroxyeicosatrienoic acids (DiHETrEs), which may have distinct biological effects compared to their parent compound .
- Conjugation : The compound undergoes conjugation with glutathione via glutathione S-transferases (GST), which affects its stability and bioavailability. Studies show that 5,6-trans-EET is more resistant to hydrolysis than its cis counterpart .
- Formation of Lactones : The lactonization of 5,6-EET leads to the formation of stable metabolites that retain some biological activities. This conversion is significant for understanding the pharmacokinetics and therapeutic potential of EET analogs .
Biological Activities and Case Studies
Case Study: Vasodilatory Effects
In a study examining the vasodilatory effects of 5,6-EET on isolated rat coronary arteries, researchers found that both synthetic 5,6-EET and its stable analogs significantly relaxed pre-constricted arteries. This effect was mediated through the activation of large-conductance calcium-activated potassium channels (BKCa) and was inhibited by specific blockers, confirming the role of potassium channels in this process .
Case Study: Role in Inflammation
Another investigation focused on the role of 5,6-EET in inflammatory responses during acute lung injury. The study demonstrated that administration of 5,6-EET reduced neutrophil infiltration and associated tissue damage in animal models. The findings suggest that modulation of EET levels could be a therapeutic strategy for managing inflammatory diseases .
Properties
IUPAC Name |
4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/t18-,19+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQNSZQZRAGRIX-GSKBNKFLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347492 | |
Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87173-80-6 | |
Record name | 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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